![molecular formula C7H12O3 B1605824 3-Hydroxypropyl methacrylate CAS No. 2761-09-3](/img/structure/B1605824.png)
3-Hydroxypropyl methacrylate
Overview
Description
3-Hydroxypropyl methacrylate (HPMA) is a monomer with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da . It is a hydrophilic compound due to the presence of hydroxyl groups .
Synthesis Analysis
HPMA can be synthesized using a seeded polymerization method based on a new functional monomer, 3-chloro-2-hydroxypropyl methacrylate (HPMA-Cl) . This method produces monodisperse porous, hydrophilic microspheres with reactive character . The synthesis of a series of new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups has also been described .
Molecular Structure Analysis
The molecular structure of HPMA includes 3 hydrogen bond acceptors, 1 hydrogen bond donor, 5 freely rotating bonds, and no Rule of 5 violations . Its molar refractivity is 37.4±0.3 cm³ .
Chemical Reactions Analysis
HPMA can undergo polymerization when hot or when exposed to ultraviolet light and free-radical catalysts . It can also react with alcohols and amines carrying the desired reactive groups .
Physical And Chemical Properties Analysis
HPMA has a density of 1.0±0.1 g/cm³, a boiling point of 213.5±0.0 °C at 760 mmHg, and a flash point of 96.7±0.0 °C . Its vapor pressure is 0.0±0.9 mmHg at 25°C, and it has an enthalpy of vaporization of 52.3±6.0 kJ/mol .
Scientific Research Applications
Synthesis of Reactive Polymers
HPMA is used in the synthesis of reactive polymers. These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . The reactive groups of these monomers may easily react with alcohols and amines carrying the desired reactive groups, providing a single reaction step for the synthesis of reactive polymers .
Coating of Hydrophilic Thin Films
HPMA is used in the coating of hydrophilic poly(hydroxypropyl methacrylate) thin films via pulsed-initiated chemical vapor deposition method . This method outlines the advantages of pulsing the power delivered to the filament wires during iCVD through successive on–off duty cycles .
Synthesis of Ion Exchanger Resins
HPMA has potential applications in the synthesis of ion exchanger resins. These resins are used in various fields such as water purification, chemical analysis, and resource recovery.
Chromatographic Stationary Phases
HPMA is being studied for use in the creation of chromatographic stationary phases. These phases are critical components of chromatographic systems used for the separation and analysis of complex mixtures.
Development of Hydrogels
HPMA is also being studied for use in the creation of new types of hydrogels. Hydrogels have a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and contact lenses.
Preparation of Monodisperse Porous Microspheres
HPMA is used in the preparation of monodisperse porous poly(3-chloro-2-hydroxypropyl methacrylate-co-ethylene dimethacrylate) microspheres . These microspheres can be used as a new hydrophilic and reactive support for the preparation of chromatographic separation or ion exchange media with different functionalities .
Synthesis of Polymeric Nanosystems
HPMA has been thoroughly studied as a suitable non-fouling polymer for the synthesis of polymeric nanosystems, such as micelles and polymersomes, forming their outer hydrophilic shell . These nanosystems have potential applications in drug delivery and diagnostics.
8. Development of New (Meth)acrylate-based Monomers and Polymers HPMA is being studied for use in the development of new (meth)acrylate-based monomers and polymers. These new materials could have a wide range of applications in various fields, including coatings, adhesives, and sealants.
Mechanism of Action
Target of Action
3-Hydroxypropyl methacrylate (HPMA) is a functional monomer that is widely used in the synthesis of reactive polymers . The primary targets of HPMA are the reactive groups of other monomers or polymers, such as alcohols and amines . These targets play a crucial role in the formation of polymers with specific properties, such as hydrophilicity, adhesion to substrates, and resistance to corrosion, fogging, and abrasion .
Mode of Action
HPMA interacts with its targets through polymerization, a process in which monomers are chemically bonded to form a polymer . This interaction results in the formation of polymers with pendant hydroxyl groups, which impart important properties to the polymer products . For instance, the hydroxyl groups make the polymer hydrophilic, improve its adhesion to substrates, and provide crosslinking sites .
Biochemical Pathways
The polymerization of HPMA involves the reaction of the methacrylate functional group with the reactive groups of other monomers or polymers . This reaction can be carried out using various polymerization methods, such as chain addition polymerization . The resulting polymers can have a wide range of properties, depending on the specific monomers used and the conditions of the polymerization process .
Result of Action
The polymerization of HPMA results in the formation of polymers with specific properties, such as hydrophilicity, improved adhesion to substrates, and resistance to corrosion, fogging, and abrasion . These polymers can be used in a wide range of applications, including the manufacture of acrylic polyols, caprolactone monomers, printing plates, and finish coatings for motor vehicles, appliances, and metals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-hydroxypropyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(9)10-5-3-4-8/h8H,1,3-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSFRPWPOGYVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33594-93-3 | |
Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33594-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0062630 | |
Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypropyl methacrylate | |
CAS RN |
2761-09-3 | |
Record name | 3-Hydroxypropyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2761-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxypropyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypropyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYPROPYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/523A6318HJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is HPMA considered a versatile monomer in polymer synthesis?
A: HPMA's versatility stems from its unique structure. It contains both a hydrophilic hydroxyl group and a hydrophobic methacrylate group [, ]. This duality allows it to be incorporated into various polymer backbones, imparting amphiphilic properties to the resulting copolymers. This characteristic is particularly useful in developing materials with controlled hydrophilicity and surface properties [, ].
Q2: How does the incorporation of HPMA influence the properties of denture base materials?
A: Research suggests that photopolymerized coatings containing HPMA can significantly reduce the adhesion of Candida albicans to acrylic resin, a common material used in dentures []. This effect is attributed to the altered surface chemistry and increased hydrophilicity imparted by HPMA, making it less favorable for Candida albicans attachment [].
Q3: Can you explain the role of HPMA in creating amphiphilic graft copolymers?
A: HPMA can be used to create amphiphilic graft copolymers through a multi-step process. Initially, it can be incorporated into a copolymer backbone alongside other monomers like allyl methacrylate []. After subsequent modifications, the allyl methacrylate units are transformed into HPMA units, resulting in a hydrophilic backbone. The presence of hydrophobic side chains, such as polystyrene, grafted onto this hydrophilic backbone leads to the formation of an amphiphilic graft copolymer [].
Q4: What is the significance of controlling the concentration of HPMA in polymer coatings?
A: Studies have shown that the concentration of HPMA in photopolymerized coatings can significantly impact its effectiveness in reducing Candida albicans adhesion []. For instance, coatings with 35% HPMA demonstrated better results compared to lower concentrations []. This highlights the importance of optimizing HPMA concentration to achieve desired material properties and biological interactions.
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